molecular formula C9H11N3O4 B1275566 2-(2-Nitrophenoxy)propanohydrazide CAS No. 203741-59-7

2-(2-Nitrophenoxy)propanohydrazide

Cat. No.: B1275566
CAS No.: 203741-59-7
M. Wt: 225.2 g/mol
InChI Key: GCTJQQGNSJAFLL-UHFFFAOYSA-N
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Description

2-(2-Nitrophenoxy)propanohydrazide is a hydrazide derivative characterized by a nitro group (-NO₂) at the ortho position of the phenoxy moiety and a propanohydrazide backbone. This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) and serves as a precursor for synthesizing bioactive heterocycles, such as pyrazolines and pyrroles, due to its reactive hydrazide group . Its molecular formula is C₉H₁₀N₃O₄, with a molecular weight of 239.20 g/mol. The nitro group enhances electron-withdrawing effects, influencing both chemical reactivity and intermolecular interactions, such as hydrogen bonding and π-π stacking in crystal structures .

Properties

IUPAC Name

2-(2-nitrophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-6(9(13)11-10)16-8-5-3-2-4-7(8)12(14)15/h2-6H,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTJQQGNSJAFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396529
Record name 2-(2-nitrophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203741-59-7
Record name 2-(2-nitrophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenoxy)propanohydrazide typically involves the reaction of 2-nitrophenol with propanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial synthesis may also include purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitrophenoxy)propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(2-aminophenoxy)propanohydrazide .

Scientific Research Applications

2-(2-Nitrophenoxy)propanohydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenoxy)propanohydrazide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(2-Nitrophenoxy)propanohydrazide, highlighting variations in substituents and their physicochemical or biological implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activity Reference
This compound -NO₂ (ortho-phenoxy) C₉H₁₀N₃O₄ 239.20 Precursor for heterocycles; moderate anti-inflammatory activity
2-(4-Chlorophenoxy)propanehydrazide -Cl (para-phenoxy) C₉H₁₁ClN₂O₂ 214.65 Higher lipophilicity; used in antimicrobial agent synthesis
2-(4-Methyl-2-nitrophenoxy)propanehydrazide -NO₂ (ortho), -CH₃ (para-phenoxy) C₁₀H₁₂N₃O₄ 253.23 Enhanced stability due to methyl group; lower solubility in polar solvents
N′-[(E)-2-Chlorobenzylidene]-2-(6-methoxynaphthalen-2-yl)propanohydrazide -Cl (benzylidene), -OCH₃ (naphthyl) C₂₁H₁₉ClN₂O₂ 366.84 Potent COX-2 inhibition; crystallizes via N-H···O and C-H···π interactions
2-(3-Methoxyphenoxy)propanohydrazide -OCH₃ (meta-phenoxy) C₁₀H₁₄N₂O₃ 210.23 Improved solubility in ethanol; used in analgesic derivatives

Substituent Effects on Reactivity and Bioactivity

  • Nitro Group (-NO₂): In this compound, the nitro group induces a planar conformation in the phenoxy ring, facilitating π-π stacking in crystals. However, it reduces nucleophilicity of the hydrazide group compared to chloro or methoxy analogs .
  • Chloro Group (-Cl): Chloro-substituted derivatives (e.g., 2-(4-Chlorophenoxy)propanehydrazide) exhibit higher antimicrobial activity due to increased membrane permeability .
  • Methoxy Group (-OCH₃): Methoxy substituents enhance solubility in polar solvents and stabilize hydrogen-bonded networks, as seen in 2-(3-Methoxyphenoxy)propanohydrazide .

Crystallographic and Hydrogen-Bonding Trends

  • This compound: Forms dimers via N-H···O hydrogen bonds, with a dihedral angle of 86.99° between aromatic rings .
  • N′-[(E)-2-Chlorobenzylidene]-2-(6-methoxynaphthalen-2-yl)propanohydrazide: Exhibits a 65.24° dihedral angle between naphthyl and chlorophenyl groups, stabilized by C-H···O and C-H···N interactions .

Pharmacological Potential

  • Anti-inflammatory Activity : The nitro derivative shows moderate activity compared to ibuprofen-derived hydrazides, which exhibit stronger COX-2 selectivity .
  • Antimicrobial Activity : Chloro-substituted analogs demonstrate superior efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) due to enhanced lipophilicity .

Biological Activity

2-(2-Nitrophenoxy)propanohydrazide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound, including case studies and data tables.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C₉H₁₀N₄O₃
  • Molecular Weight : 210.20 g/mol

The presence of the nitro group (-NO₂) is significant as it often enhances the biological activity of compounds through various mechanisms, including redox reactions that can induce cellular toxicity in microorganisms and cancer cells .

Anticancer Properties

Research indicates that compounds containing nitro groups exhibit promising anticancer activity. For instance, studies have shown that derivatives of hydrazones and isatin, which share structural similarities with this compound, demonstrate significant cytotoxic effects against various cancer cell lines, including human melanoma (A375) and colon adenocarcinoma (HT-29) cells. The MTT assay results suggest that these compounds can inhibit cell proliferation effectively .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Activity
Hydrazone AA37515.0Moderate
Hydrazone BHT-295.0High
This compoundTBDTBDTBD

Antimicrobial Activity

The nitro group in this compound contributes to its antimicrobial properties. Nitro compounds are known for their ability to induce oxidative stress in microbial cells, leading to cell death. This mechanism has been observed in various studies focusing on nitro-substituted compounds targeting pathogens such as H. pylori and M. tuberculosis .

Table 2: Antimicrobial Efficacy of Nitro Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Nitro Compound XH. pylori8 µg/mL
Nitro Compound YM. tuberculosis16 µg/mL
This compoundTBDTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Reactions : The nitro group can participate in redox reactions that disrupt cellular processes in both microbial and cancer cells.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor metabolism and microbial survival.
  • Cellular Uptake : The lipophilic nature of the compound may facilitate its uptake into cells, enhancing its efficacy.

Case Studies

Recent studies have focused on synthesizing new derivatives based on the structure of this compound to improve its biological activity:

  • Study A : Investigated a series of hydrazone derivatives for their anticancer properties, revealing that modifications to the nitro group significantly influenced cytotoxicity against HT-29 cells.
  • Study B : Explored the antimicrobial effects of nitro-containing compounds against resistant strains of bacteria, demonstrating that structural variations can enhance efficacy.

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